3-(4--Chloro-phenyl)-7-hydroxy-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by a chromen-4-one core structure with a 4-chlorophenyl group at the 3-position and a hydroxyl group at the 7-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. The reaction mixture is heated under reflux to facilitate the formation of the chromen-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-keto-3-(4-chlorophenyl)-4H-chromen-4-one.
Reduction: Formation of 3-(4-chlorophenyl)-7-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes involved in the production of reactive oxygen species and inflammatory mediators, thereby reducing oxidative damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one
- 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one
- 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-2-one
Uniqueness
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 7-position and the 4-chlorophenyl group at the 3-position contributes to its unique reactivity and potential therapeutic effects compared to other similar compounds.
Properties
Molecular Formula |
C15H15ClO3 |
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Molecular Weight |
278.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H15ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,17H,5-7H2 |
InChI Key |
JFCXWLFDPJFRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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